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molecular formula C9H8N4O B8614819 (1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone

(1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone

Cat. No. B8614819
M. Wt: 188.19 g/mol
InChI Key: PDUXHRLHXCZXEM-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

Ethylmagnesium bromide (3 M in Et2O, 1.05 mL, 3.14 mmol) was added dropwise to a solution of 2-bromo-1-methyl-1H-imidazole (505 mg, 3.14 mmol) in DCM (6 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature 30 min, then was cooled in an ice bath prior to addition of a solution of N-methoxy-N-methylpyrimidine-5-carboxamide (419 mg, 2.51 mmol, Intermediate 28, step a) in DCM (1 mL). The resulting suspension was stirred at room temperature for 24 hours. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with water, and extracted three times with DCM. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 0-60% CH3CN-DCM), affording the title compound.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.Br[C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1.CON(C)[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[N:21][CH:22]=1)=[O:16]>C(Cl)Cl>[CH3:11][N:7]1[CH:8]=[CH:9][N:10]=[C:6]1[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[N:21][CH:22]=1)=[O:16]

Inputs

Step One
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
505 mg
Type
reactant
Smiles
BrC=1N(C=CN1)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C=1C=NC=NC1)C
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, gradient 0-60% CH3CN-DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=NC=C1)C(=O)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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